4-(Benzenesulfonyl)-2-[(3-methylphenyl)sulfanyl]thiophene
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Overview
Description
4-(Benzenesulfonyl)-2-[(3-methylphenyl)sulfanyl]thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzenesulfonyl group and a 3-methylphenylsulfanyl group attached to the thiophene ring
Preparation Methods
The synthesis of 4-(Benzenesulfonyl)-2-[(3-methylphenyl)sulfanyl]thiophene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base.
Attachment of the 3-Methylphenylsulfanyl Group: The 3-methylphenylsulfanyl group can be attached through nucleophilic substitution reactions using 3-methylthiophenol and appropriate coupling reagents.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
4-(Benzenesulfonyl)-2-[(3-methylphenyl)sulfanyl]thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to sulfides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic rings. Common reagents include halogens and nitrating agents.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to form carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Benzenesulfonyl)-2-[(3-methylphenyl)sulfanyl]thiophene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-2-[(3-methylphenyl)sulfanyl]thiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(Benzenesulfonyl)-2-[(3-methylphenyl)sulfanyl]thiophene can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like 2-(Benzenesulfonyl)thiophene and 3-(Benzenesulfonyl)thiophene share structural similarities but differ in the position of the benzenesulfonyl group.
Benzothiophene Derivatives: Benzothiophene compounds have a fused benzene and thiophene ring system, offering different chemical properties and applications.
Benzofuran Derivatives: Benzofuran compounds contain an oxygen atom in place of sulfur, leading to distinct reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
62256-12-6 |
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Molecular Formula |
C17H14O2S3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-(3-methylphenyl)sulfanylthiophene |
InChI |
InChI=1S/C17H14O2S3/c1-13-6-5-7-14(10-13)21-17-11-16(12-20-17)22(18,19)15-8-3-2-4-9-15/h2-12H,1H3 |
InChI Key |
VESDBKILVIQZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=CC(=CS2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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